molecular formula C3H11ClN2O2S B582087 2-amino-N-methylethanesulfonamide hydrochloride CAS No. 94987-87-8

2-amino-N-methylethanesulfonamide hydrochloride

Cat. No.: B582087
CAS No.: 94987-87-8
M. Wt: 174.643
InChI Key: IMDTYQHPAJZVOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-methylethanesulfonamide hydrochloride is a chemical compound with the molecular formula C3H11ClN2O2S. It is a solid substance that is typically stored in a sealed, dry environment at room temperature . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-amino-N-methylethanesulfonamide hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class. It carries the signal word ‘Warning’. The hazard statements associated with the compound are H302, H315, H319, and H335. The precautionary statements are P261, P305+P351+P338 .

Mechanism of Action

Preparation Methods

The synthesis of 2-amino-N-methylethanesulfonamide hydrochloride involves specific synthetic routes and reaction conditions.

Chemical Reactions Analysis

2-amino-N-methylethanesulfonamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

2-amino-N-methylethanesulfonamide hydrochloride can be compared with other similar compounds, such as:

    2-aminoethanesulfonamide hydrochloride: This compound lacks the methyl group present in this compound, which may affect its reactivity and applications.

    N-methyl-2-aminoethanesulfonamide: This compound is similar but does not include the hydrochloride salt, which can influence its solubility and stability.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry .

Properties

IUPAC Name

2-amino-N-methylethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H10N2O2S.ClH/c1-5-8(6,7)3-2-4;/h5H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDTYQHPAJZVOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223757-01-5
Record name 2-amino-N-methylethane-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.